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Compound of Interest

Compound Name: 3-Ethyl-4-methylpentanoic acid

Cat. No.: B2598033 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of 3-Ethyl-4-
methylpentanoic acid, a branched-chain carboxylic acid. Its structural features make it a

molecule of interest for various applications in chemical synthesis and potentially as a fragment

or building block in drug discovery programs. This guide presents its core molecular data, a

hypothetical experimental protocol for its quality control, and a logical workflow for its potential

integration into early-phase drug development.

Core Molecular Data
The fundamental properties of 3-Ethyl-4-methylpentanoic acid are summarized below. These

data are crucial for any experimental work, including reaction stoichiometry, solution

preparation, and analytical characterization.

Parameter Value Reference

Molecular Formula C8H16O2 [1][2]

Molecular Weight 144.21 g/mol [1]

Monoisotopic Mass 144.115029749 Da [1]
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Hypothetical Experimental Protocol: Quality Control
via Nuclear Magnetic Resonance (NMR)
Spectroscopy
To ensure the purity and confirm the structural identity of 3-Ethyl-4-methylpentanoic acid
after synthesis or procurement, a standardized NMR protocol is essential.

Objective: To verify the chemical structure and assess the purity of a supplied batch of 3-Ethyl-
4-methylpentanoic acid.

Materials and Equipment:

Sample of 3-Ethyl-4-methylpentanoic acid

Deuterated Chloroform (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)

5 mm NMR tubes

Vortex mixer

400 MHz (or higher) NMR Spectrometer

Methodology:

Sample Preparation: Accurately weigh approximately 10-20 mg of 3-Ethyl-4-
methylpentanoic acid directly into a clean, dry vial.

Add approximately 0.7 mL of CDCl3 with TMS to the vial.

Securely cap the vial and vortex gently until the sample is fully dissolved.

Transfer the solution into a 5 mm NMR tube.

Spectrometer Setup:

Insert the NMR tube into the spectrometer.
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Lock onto the deuterium signal of the CDCl3.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard proton spectrum with the following parameters (example):

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay (d1): 2 seconds

Acquisition Time: ~4 seconds

Spectral Width: ~20 ppm

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum with the following parameters (example):

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay (d1): 2 seconds

Spectral Width: ~240 ppm

Data Processing and Analysis:

Apply Fourier transformation, phase correction, and baseline correction to both spectra.

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Integrate the peaks in the ¹H spectrum to determine proton ratios.
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Analyze the chemical shifts, splitting patterns (multiplicity), and integration values to

confirm the presence of all expected proton environments in the 3-Ethyl-4-
methylpentanoic acid structure.

Analyze the chemical shifts in the ¹³C spectrum to confirm the presence of eight distinct

carbon signals, including the characteristic downfield signal of the carboxylic acid carbon.

Assess purity by identifying any unexpected peaks in the spectra, which may correspond

to residual solvents or synthetic byproducts.

Visualizations: Logical and Experimental Workflows
The following diagrams illustrate key conceptual workflows relevant to the study and

application of 3-Ethyl-4-methylpentanoic acid.
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Caption: A typical workflow for the structural verification and purity assessment of a chemical

sample.
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Conceptual Drug Discovery Integration
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Caption: A conceptual pathway for using the molecule in a fragment-based drug discovery

program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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